2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride
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Overview
Description
2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride typically involves the reaction of 3,5-diaminopyrazole with 1-methylpyrazole-3-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce pyrazole amines .
Scientific Research Applications
2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxamide
- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
2-Methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride is unique due to its specific substitution pattern and the presence of both methyl and carboxamide groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H15ClN6O |
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Molecular Weight |
270.72 g/mol |
IUPAC Name |
2-methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H14N6O.ClH/c1-15-4-3-7(13-15)6-12-9-5-8(10(11)17)16(2)14-9;/h3-5H,6H2,1-2H3,(H2,11,17)(H,12,14);1H |
InChI Key |
QZBCAVYAZVHVMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
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